N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide
Description
N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, an oxadiazole ring, and a benzofuran sulfonamide moiety
Properties
IUPAC Name |
N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-15(2)8-10-7-11(5-6-12(10)21-15)23(19,20)18-14-16-13(22-17-14)9-3-4-9/h5-7,9H,3-4,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQGUSLLKIURIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=NOC(=N3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of a nitrile with hydroxylamine, followed by cyclization. The benzofuran moiety can be synthesized via a Friedel-Crafts acylation reaction, and the sulfonamide group is introduced through sulfonation and subsequent amide formation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of microwave-assisted synthesis to accelerate reaction times and the employment of continuous flow reactors for large-scale production. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure the highest efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent, depending on its biological activity.
Mechanism of Action
The mechanism by which N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide exerts its effects depends on its interaction with molecular targets. The oxadiazole ring may interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The overall mechanism involves a combination of these interactions, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one
- 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine
- 5-cyclopropyl-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-1,3-oxazole-4-carboxamide
Uniqueness
N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzofuran sulfonamide moiety, in particular, differentiates it from other similar compounds, potentially offering unique interactions with biological targets and novel applications in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
